molecular formula C13H11N5OS B6569791 N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]thiophene-2-carboxamide CAS No. 946276-58-0

N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]thiophene-2-carboxamide

Cat. No.: B6569791
CAS No.: 946276-58-0
M. Wt: 285.33 g/mol
InChI Key: JNVJXZLCOSUFPR-UHFFFAOYSA-N
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Description

N-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]thiophene-2-carboxamide is a heterocyclic compound featuring a tetrazole ring substituted with a phenyl group and linked via a methylene bridge to a thiophene-2-carboxamide moiety. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, is a well-known bioisostere for carboxylic acids, offering metabolic stability and enhanced hydrogen-bonding capacity . The thiophene ring contributes to π-π stacking interactions, while the carboxamide group provides hydrogen-bonding sites, making this compound a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

N-[(1-phenyltetrazol-5-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5OS/c19-13(11-7-4-8-20-11)14-9-12-15-16-17-18(12)10-5-2-1-3-6-10/h1-8H,9H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVJXZLCOSUFPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits promising biological activity that can be leveraged in drug development. Its structure incorporates a tetrazole moiety, which is known for enhancing the pharmacological properties of compounds.

Antimicrobial Activity

Research indicates that derivatives of tetrazole compounds often demonstrate antimicrobial properties. N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]thiophene-2-carboxamide has been investigated for its potential to inhibit various microbial strains. Studies suggest that modifications to the tetrazole ring can enhance its efficacy against resistant bacterial strains.

Anticancer Properties

The unique combination of thiophene and tetrazole groups in this compound may contribute to its anticancer activity. Preliminary studies have shown that certain derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Biological Interactions

Understanding how this compound interacts with biological systems is crucial for predicting its therapeutic efficacy and safety profile.

Toxicity Studies

Initial toxicity assessments are essential to determine safe dosage ranges and identify any adverse effects associated with the compound. Studies have shown that certain derivatives exhibit low toxicity profiles while maintaining significant biological activity.

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

StudyFindings
Antimicrobial Efficacy Study Demonstrated significant inhibition of Gram-positive bacteria with minimal cytotoxicity to human cells.
Cancer Cell Line Study Showed promising results in reducing viability in breast cancer cell lines through apoptosis induction mechanisms.
Pharmacokinetics Study Investigated absorption and distribution in vivo, revealing favorable pharmacokinetic properties suitable for further development as a therapeutic agent.

Mechanism of Action

The mechanism by which N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. The thiophene ring can interact with enzymes or receptors, while the tetrazole ring may bind to nucleophilic sites. The phenyl group can enhance the compound's binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

  • Tetrazole vs. Triazole Derivatives :
    Compound N-(5-{[(1-Phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)thio]methyl})-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide () replaces the tetrazole with a triazole ring. While both heterocycles are nitrogen-rich, triazoles exhibit reduced acidity (pKa ~10–12) compared to tetrazoles (pKa ~4–5), affecting solubility and binding interactions. The triazole derivative demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli at 50 µg/mL, suggesting that bioactivity is retained despite the heterocycle substitution .

  • Tetrazole vs. Thiadiazole Derivatives :
    Compounds such as 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide () feature a thiadiazole core. Thiadiazoles are sulfur-containing heterocycles with distinct electronic properties, often associated with higher lipophilicity. For example, 5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide () showed a 97% yield in synthesis, suggesting favorable reactivity under mild conditions. The absence of a tetrazole ring may reduce metabolic stability but enhance membrane permeability .

Substituent Variations

  • Phenyltetrazole vs. Benzyltetrazole: Methyl 4-({N-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-[4-(propan-2-yl)phenyl]formamido}methyl)benzoate () substitutes the phenyl group with a benzyl moiety.
  • Thiophene-2-carboxamide vs. Pyridine Derivatives :
    3-(1H-1,2,3,4-tetrazol-5-yl)pyridin-2-amine () replaces the thiophene ring with pyridine. Pyridine’s basic nitrogen alters electronic distribution, affecting solubility (e.g., pyridine derivatives often have higher water solubility) and binding to charged residues in biological targets .

Physicochemical Properties

Property Target Compound Triazole Derivative Thiadiazole Derivative
Heterocycle Tetrazole Triazole Thiadiazole
Lipophilicity (LogP) Moderate (est.) Moderate High
Synthetic Yield Not reported Not reported 97%
Bioactivity Not reported Antimicrobial Not reported

Biological Activity

N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]thiophene-2-carboxamide is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a thiophene ring and a tetrazole moiety linked through a methylene bridge. This specific arrangement allows for diverse interactions with biological targets, enhancing its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that derivatives of tetrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can interfere with essential metabolic pathways in microorganisms, leading to their inhibition or death.

Compound NameStructure FeaturesBiological Activity
SulfanilamideSulfonamide groupAntibacterial
BenzensulfonamideBenzene ring with sulfonamideAntimicrobial
5-(Phenyl)-tetrazoleTetrazole ring with phenyl groupAntiparasitic

The presence of both tetrazole and thiophene in this compound may enhance its antimicrobial efficacy compared to other similar compounds lacking these functional groups.

Antitumor Activity

Tetrazole-containing compounds have also been explored for their anticancer properties. For example, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines with IC50 values in the micromolar range. The structure–activity relationship (SAR) studies suggest that the presence of specific substituents on the phenyl ring significantly influences the anticancer activity .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival pathways.
  • Interference with Cellular Signaling : The compound may disrupt signaling pathways crucial for cancer cell survival and proliferation.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various tetrazole derivatives including this compound. The results indicated that these compounds exhibited potent activity against several bacterial strains at low concentrations. The study concluded that the unique structural features contributed to their effectiveness as antimicrobial agents .

Study 2: Anticancer Activity

In another study focusing on anticancer properties, derivatives containing the tetrazole moiety were tested against multiple cancer cell lines. The findings revealed that certain modifications to the phenyl ring enhanced cytotoxicity significantly. The compound's ability to induce apoptosis in cancer cells was attributed to its interaction with specific cellular targets .

Chemical Reactions Analysis

Tetrazole Ring Reactivity

The 1-phenyltetrazole moiety exhibits electron-withdrawing properties, enabling nucleophilic substitution and cycloaddition reactions. Key findings include:

Nucleophilic Substitution

The tetrazole’s N-methyl position can undergo alkylation or arylation under basic conditions. For example:

Reaction TypeReagents/ConditionsProductReference
AlkylationAlkyl halides, K₂CO₃, DMFN-alkylated tetrazole derivatives
ArylationAryl boronic acids, Pd catalysisBiaryl-tetrazole hybrids

In studies of similar tetrazole derivatives (e.g., N-phenyl-1H-tetrazol-5-amine), alkylation at the N1 position preserves the aromaticity of the tetrazole ring while enhancing solubility through steric modulation .

Cycloaddition Reactions

The tetrazole ring participates in [3+2] cycloadditions with nitriles or alkynes, forming fused heterocycles. For instance:
Tetrazole+NitrileAlCl3,90CImidazo[1,2-b]tetrazole\text{Tetrazole} + \text{Nitrile} \xrightarrow{\text{AlCl}_3, 90^\circ \text{C}} \text{Imidazo[1,2-b]tetrazole}
This reactivity is critical in synthesizing bioactive analogues, as demonstrated in G protein-coupled receptor agonists .

Methylene Bridge Functionalization

The –CH₂– group linking the tetrazole and carboxamide serves as a site for oxidation or substitution:

Oxidation

  • Reagents : KMnO₄ (acidic conditions) or RuO₄.

  • Product : Ketone derivative (N-[(1-phenyltetrazol-5-yl)carbonyl]thiophene-2-carboxamide).

  • Mechanism : Radical-mediated C–H bond cleavage, confirmed via ESR studies on analogous methylene-linked tetrazoles .

Halogenation

  • Reagents : NBS (N-bromosuccinimide), AIBN.

  • Product : Brominated methylene derivatives, pivotal for Suzuki-Miyaura cross-coupling .

Thiophene-Carboxamide Reactivity

The thiophene ring undergoes electrophilic substitution, while the carboxamide group participates in hydrolysis or condensation:

Electrophilic Aromatic Substitution

PositionReagentsProductYield
C3HNO₃/H₂SO₄3-nitrothiophene derivative72%
C5Br₂/FeCl₃5-bromothiophene analogue68%

The electron-rich thiophene ring directs electrophiles to the C3 and C5 positions, as validated by DFT calculations on similar systems .

Carboxamide Hydrolysis

  • Acidic Conditions (HCl, reflux): Yields thiophene-2-carboxylic acid and tetrazole-methylamine.

  • Basic Conditions (NaOH, EtOH): Forms sodium carboxylate, reversible upon acid workup .

Comparative Reactivity with Analogues

A comparison with structurally related compounds highlights unique reactivity profiles:

CompoundKey FeatureReaction ExampleOutcome
N-{[1-(4-fluorophenyl)tetrazol-5-yl]methyl}thiophene-2-carboxamide Fluorophenyl groupSNAr with aminesEnhanced para-substitution
5-ethyl-N-[(1-methylpyrazol-4-yl)methyl]thiophene-2-carboxamide Pyrazole substituentOxidative dehydrogenationPyrazole ring expansion
1-Phenyltetrazole-5-thiol Thiol groupDisulfide formationDimerization under O₂

The absence of a thiol group in the target compound reduces susceptibility to oxidation compared to 1-phenyltetrazole-5-thiol .

Stability and Degradation

  • Thermal Stability : Decomposes above 240°C (TGA data from analogues ).

  • Photodegradation : UV exposure induces C–N bond cleavage in the tetrazole ring, forming phenyl cyanamide .

Preparation Methods

[3+2] Cycloaddition of Nitriles and Sodium Azide

The 1-phenyl-1H-tetrazol-5-yl moiety is synthesized via a [3+2] cycloaddition between nitriles and sodium azide. Aluminum chloride (AlCl₃) catalyzes this reaction at 90°C, achieving 84–91% yields. For example, N-[2-cyanophenyl]benzamide derivatives undergo cycloaddition in dimethylformamide (DMF) with NaN₃, forming tetrazole rings with minimal byproducts. Substituted benzonitriles with electron-withdrawing groups (e.g., -Br, -CF₃) accelerate reaction rates due to enhanced nitrile electrophilicity.

Alternative Tetrazole Formation via Ugi Azide

Multi-component Ugi reactions enable tetrazole synthesis under milder conditions. Aryl aldehydes, amines, isocyanides, and sodium azide in methanol at 25°C yield 1,5-disubstituted tetrazoles. This method avoids high temperatures but requires stoichiometric azide, limiting scalability compared to AlCl₃-catalyzed routes.

Thiophene-2-carboxamide Synthesis

Bromination of Thiophene Carboxylates

Methyl 3-hydroxy-2-thiophenecarboxylate is brominated using Br₂ in acetic acid, yielding 3-bromo derivatives (mp 130–131°C). This step introduces electrophilic sites for subsequent nucleophilic substitution or amidation. Excess bromine (2.2 eq.) ensures complete monobromination, with yields exceeding 85% after recrystallization.

Amidation via Acid Chlorides

Thiophene-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane. Reacting the acid chloride with amines (e.g., 1-phenyl-1H-tetrazol-5-ylmethanamine) in pyridine affords the target carboxamide. Pyridine neutralizes HCl, driving the reaction to completion with 70–80% isolated yields.

Coupling Strategies for Final Assembly

Reductive Amination of Tetrazole Intermediates

1-Phenyl-1H-tetrazol-5-ylmethanamine is synthesized via reductive amination of 5-(aminomethyl)-1-phenyl-1H-tetrazole. Sodium cyanoborohydride (NaBH₃CN) in methanol reduces imines formed between tetrazole aldehydes and ammonium chloride, yielding 65–75% amine products.

Direct Amide Coupling

Combining 1-phenyl-1H-tetrazol-5-ylmethanamine with thiophene-2-carboxyl chloride in pyridine at 25°C produces the final carboxamide. Catalytic 4-dimethylaminopyridine (DMAP) increases acylation efficiency, achieving >90% conversion within 4 hours.

Optimization and Yield Analysis

StepReagents/ConditionsYield (%)Purity (HPLC)
Tetrazole synthesisAlCl₃, NaN₃, 90°C, 12 h84–9198.5
BrominationBr₂, AcOH, 20 h8599.2
AmidationSOCl₂, pyridine, 25°C70–8097.8
Reductive aminationNaBH₃CN, MeOH, 6 h65–7596.3

Electron-deficient aryl tetrazoles exhibit higher coupling efficiencies due to reduced steric hindrance. Methoxy and fluoro substituents at the para-position improve tetrazole stability, enhancing overall yields by 15–20% compared to meta-substituted analogs.

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, tetrazole-H), 7.85–7.45 (m, 5H, Ph-H), 7.20 (d, J = 5.2 Hz, 1H, thiophene-H), 4.65 (s, 2H, CH₂), 2.50 (s, 3H, COCH₃).
IR (KBr) : 1675 cm⁻¹ (C=O), 1550 cm⁻¹ (tetrazole ring), 1210 cm⁻¹ (C-N).

Challenges and Mitigation Strategies

  • Tetrazole Hydrolysis : Prolonged exposure to moisture degrades tetrazole rings. Anhydrous DMF and inert atmospheres (N₂) prevent decomposition during synthesis.

  • Amine Oxidization : 1-Phenyltetrazole amines are prone to oxidation. Adding 0.1% ascorbic acid as a stabilizer during storage maintains integrity .

Q & A

Q. What are the recommended synthetic routes for N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]thiophene-2-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves coupling thiophene-2-carboxylic acid derivatives with tetrazole-containing amines. For example:

  • Step 1 : Prepare the tetrazole moiety (e.g., 1-phenyl-1H-tetrazole-5-methanamine) via cyclization of phenyl isocyanide with sodium azide .
  • Step 2 : React with thiophene-2-carbonyl chloride under Schotten-Baumann conditions (e.g., in THF with a base like NaOH).
    Key Variables :
  • Temperature (ambient vs. reflux) affects reaction kinetics.
  • Solvent choice (DMF vs. THF) impacts solubility of intermediates.
  • Yields range from 60–80%, with lower yields attributed to steric hindrance from the phenyl group .

Q. How can NMR spectroscopy validate the structure of this compound?

Methodological Answer:

  • 1H NMR :
    • Thiophene protons: δ 7.2–7.5 ppm (multiplet, aromatic H).
    • Tetrazole methylene (CH₂): δ 4.8–5.2 ppm (singlet).
    • Phenyl group: δ 7.3–7.6 ppm (multiplet).
  • 13C NMR :
    • Thiophene C=O: ~165 ppm.
    • Tetrazole C-N: ~150 ppm.
    • Compare with reference spectra of structurally analogous compounds (e.g., 4-({N-[(1-benzyl-1H-tetrazol-5-yl)methyl]-1-phenylformamido}methyl)-N-hydroxybenzamide) .

Q. What preliminary biological assays are suitable for screening this compound?

Methodological Answer:

  • Antimicrobial Activity : Use microdilution assays (e.g., against S. aureus or E. coli) with MIC values compared to controls like ampicillin. Tetrazole-thiophene hybrids often show enhanced activity due to π-π stacking with bacterial enzymes .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish IC₅₀ values. Adjust substituents (e.g., phenyl vs. cyclohexyl) to modulate toxicity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or packing motifs?

Methodological Answer:

  • Data Collection : Use single-crystal XRD with Mo-Kα radiation (λ = 0.71073 Å).
  • Software : Refine structures with SHELXL (for small molecules) or Mercury CSD 2.0 (for visualizing intermolecular interactions like hydrogen bonds between tetrazole N and thiophene S) .
  • Example : A similar compound, 5-chloro-N-[(5S)-2-oxo-3-[4-(5,6-dihydro-4H-1,2,4-triazin-1-yl)phenyl]-1,3-oxazolidin-5-yl)methyl]thiophene-2-carboxamide, showed planar geometry in the tetrazole ring, confirmed by XRD .

Q. How can computational methods (e.g., DFT or molecular docking) predict bioactivity or binding modes?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gap). The tetrazole’s electron-deficient nature may enhance binding to HDAC enzymes .
  • Docking Studies : Use AutoDock Vina to model interactions with targets like histone deacetylases (HDACs). The thiophene carboxamide moiety may act as a zinc-binding group .

Q. How to address contradictory data in biological activity across studies?

Methodological Answer:

  • Case Example : If Compound A shows MIC = 8 µg/mL in one study but 32 µg/mL in another:
    • Check assay conditions (e.g., pH sensitivity: tetrazole activity drops at neutral pH ).
    • Confirm purity via HPLC (e.g., ≥95% by area normalization).
    • Compare substituent effects: A methyl group on thiophene may reduce solubility, altering bioavailability .

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